molecular formula C₂₃H₂₃D₄F₂NO₃ B1153993 (R,R,S,R)-Nebivolol Hydrochloride-d4

(R,R,S,R)-Nebivolol Hydrochloride-d4

Cat. No.: B1153993
M. Wt: 407.49
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R,S,R)-Nebivolol Hydrochloride-d4 is a deuterated isotopologue of the β1-selective adrenergic receptor antagonist nebivolol. The compound retains the core structure of nebivolol (C₂₂H₂₅F₂NO₄·HCl) but incorporates four deuterium atoms at specific positions, resulting in a molecular formula of C₂₂H₂₁D₄ClF₂NO₄ and a molecular weight of 445.92 g/mol . This deuteration is designed to enhance metabolic stability without significantly altering pharmacological activity, making it a valuable tool for pharmacokinetic and metabolic studies .

Nebivolol’s stereochemistry is critical to its function: it has four chiral centers, and the (R,R,S,R) configuration distinguishes it from other isomers like the d-isomer (S,R,R,R) and l-isomer (R,S,S,S), which exhibit differential β-blocking and nitric oxide (NO)-mediated vasodilatory activities .

Properties

Molecular Formula

C₂₃H₂₃D₄F₂NO₃

Molecular Weight

407.49

Synonyms

(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers of Nebivolol Hydrochloride

Nebivolol’s enantiomers and diastereomers exhibit distinct pharmacological profiles:

Isomer β1-Blocking Activity NO-Mediated Vasodilation Key References
(S,R,R,R)-Nebivolol (d-isomer) High potency Moderate
(R,S,S,S)-Nebivolol (l-isomer) Low potency High
(R,R,S,R)-Nebivolol-d4 Comparable to d-isomer Comparable to l-isomer

Deuterated vs. Non-Deuterated Nebivolol

Deuteration slows cytochrome P450-mediated metabolism, extending the half-life of (R,R,S,R)-Nebivolol-d4 compared to non-deuterated forms. This is critical for tracer studies in drug metabolism:

Parameter Nebivolol HCl (R,R,S,R)-Nebivolol-d4 HCl References
Molecular Weight 441.90 g/mol 445.92 g/mol
Metabolic Stability Susceptible to CYP2D6 Enhanced resistance to CYP2D6
Half-life (in vitro) ~10 hours ~15–20 hours

Deuterated forms are used as internal standards in LC-MS assays to quantify nebivolol and its metabolites, such as 4-hydroxynebivolol, in biological matrices .

Comparison with Other β-Blockers

Nebivolol’s NO-dependent vasodilation differentiates it from classical β-blockers like atenolol:

Drug β1 Selectivity Vasodilatory Mechanism Clinical Impact References
Atenolol High None Reduced cardiac output
Nebivolol High NO/cGMP pathway Improved endothelial function
(R,R,S,R)-Nebivolol-d4 High Preserved NO pathway Extended PK profiling

In human studies, nebivolol increases forearm blood flow by 91% via NO synthase activation, a mechanism absent in atenolol .

Metabolites and Derivatives

Key metabolites of nebivolol include 4-hydroxynebivolol, which retains partial β-blocking activity. Deuterated analogs like 4-Hydroxy Nebivolol Hydrochloride-d4 (MW 475.91 g/mol) are used to track metabolic pathways :

Compound Role Applications
4-Hydroxy Nebivolol Active metabolite Biomarker for CYP2D6 activity
4-Hydroxy Nebivolol-d4 Deuterated internal standard LC-MS quantification

Stability and Analytical Considerations

(R,R,S,R)-Nebivolol-d4 shares the instability of non-deuterated nebivolol under acidic/basic hydrolysis but benefits from deuterium’s kinetic isotope effect in oxidative conditions . RP-HPLC methods resolve nebivolol-d4 from degradation products (e.g., retention time shifts ≥2 minutes) .

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